1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
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Overview
Description
1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core fused with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, enhancing its chemical diversity
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
2,5-Dimethoxyphenylisopropylamine: Known for its hallucinogenic properties.
Tetrahydroisoquinoline derivatives: Used in the synthesis of alkaloids and other bioactive molecules .
Uniqueness: 1-(2,5-Dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one stands out due to its unique quinoline structure fused with a dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19NO3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C21H19NO3/c1-24-14-8-10-19(25-2)16(11-14)17-12-20(23)22-18-9-7-13-5-3-4-6-15(13)21(17)18/h3-11,17H,12H2,1-2H3,(H,22,23) |
InChI Key |
CYRIFYPZLCUVAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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